molecular formula C9H9F B116938 5-Fluoro-2,3-dihydro-1H-indene CAS No. 37530-82-8

5-Fluoro-2,3-dihydro-1H-indene

Cat. No. B116938
CAS RN: 37530-82-8
M. Wt: 136.17 g/mol
InChI Key: XNSBRSZLJZUOJH-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-indene, also known as 5-Fluoroindan, is a chemical compound with the molecular formula C9H9F . It is used in the synthetic preparation of pharmaceutical goods . It is also an impurity of rac-Nebivolol, a β1-adrenergic blocker used as an antihypertensive agent .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dihydro-1H-indene consists of a nine-carbon ring with a fluorine atom attached. The molecular weight is 150.1497 .


Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydro-1H-indene has a predicted boiling point of 178.8±29.0 °C and a predicted density of 1.109±0.06 g/cm3 . It is recommended to be stored in a sealed container in a dry room .

Scientific Research Applications

Antiviral Applications

5-Fluoro-2,3-dihydro-1H-indene: derivatives have shown promising results as antiviral agents. For instance, compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have been investigated for their efficacy against a broad range of RNA and DNA viruses . These studies are crucial in the ongoing battle against viral diseases, offering a potential pathway for developing new antiviral drugs.

Anti-inflammatory Properties

Indole derivatives, including those related to 5-Fluoro-2,3-dihydro-1H-indene, are known to possess anti-inflammatory activities . This makes them valuable in the research for treatments of chronic inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

Anticancer Research

The indole nucleus, which is a part of 5-Fluoro-2,3-dihydro-1H-indene, is found in many synthetic drug molecules with anticancer properties . Research in this field focuses on the synthesis of new derivatives that can target cancer cells more effectively, potentially leading to breakthroughs in cancer therapy.

Antimicrobial Activity

The structural framework of 5-Fluoro-2,3-dihydro-1H-indene is conducive to antimicrobial activity. Scientists are exploring the use of its derivatives to combat various bacterial and fungal infections, which is increasingly important due to the rise of antibiotic-resistant strains .

Cardiovascular Drug Development

5-Fluoro-2,3-dihydro-1H-indene is used in the synthesis of pharmaceuticals like rac-Nebivolol, a β1-adrenergic blocker employed as an antihypertensive agent . This highlights its role in the development of cardiovascular drugs, particularly those aimed at managing hypertension.

Antidiabetic Research

Research into indole derivatives has also extended into the field of diabetes management. The biological activity of these compounds includes antidiabetic effects, which could lead to new approaches in controlling blood sugar levels and managing diabetes .

Antimalarial Efforts

The fight against malaria has seen the use of indole derivatives as potential antimalarial agents. The exploration of 5-Fluoro-2,3-dihydro-1H-indene in this context could provide new avenues for creating more effective antimalarial drugs .

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSBRSZLJZUOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597197
Record name 5-Fluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydro-1H-indene

CAS RN

37530-82-8
Record name 5-Fluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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